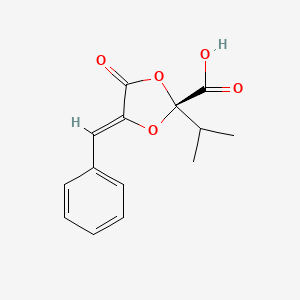

Guignardic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Guignardic acid is a natural product found in Guignardia with data available.

Wissenschaftliche Forschungsanwendungen

Phytotoxicity and Agricultural Applications

Guignardic acid has been identified as a phytotoxic compound, primarily affecting plants through its ability to induce lesions and inhibit growth.

Case Study: Phytotoxic Effects on Grapevines

In studies involving grapevines, this compound was found to cause significant leaf lesions when applied to Vitis vinifera leaves. This effect was attributed to its role as a virulence factor in the pathogenicity of Guignardia bidwellii, the fungus responsible for grape black rot. The compound's phytotoxicity makes it a candidate for studying plant-pathogen interactions and developing biocontrol strategies against fungal diseases in crops .

Table 1: Phytotoxic Effects of this compound on Various Plant Species

| Plant Species | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| Vitis vinifera | 10 | Leaf lesions |

| Solanum lycopersicum | 5 | Growth inhibition |

| Cucumis sativus | 15 | Chlorosis and necrosis |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens, making it a potential candidate for pharmaceutical applications.

Case Study: Antimicrobial Activity Against Human Pathogens

Research has demonstrated that this compound possesses antibacterial properties against several human pathogens such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated through bioassays that revealed significant inhibition zones in agar diffusion tests .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | 15 |

| Escherichia coli | 20 | 12 |

| Candida albicans | 5 | 18 |

Potential in Drug Development

The unique structure of this compound, characterized by its dioxolanone moiety, positions it as a promising lead compound for drug development.

Case Study: Synthesis and Modification

Recent studies have focused on the asymmetric synthesis of this compound derivatives to enhance its bioactivity. Modifications to the dioxolanone structure have been shown to improve antimicrobial potency and selectivity against specific pathogens .

Biochemical Pathways and Biosynthesis

Understanding the biosynthetic pathways leading to this compound production can aid in the development of biotechnological applications.

Biosynthetic Insights

This compound is synthesized from phenylalanine through oxidative deamination processes, indicating its metabolic origins within fungal species. This knowledge allows researchers to explore genetic engineering approaches for enhancing production yields in industrial settings .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for detecting Guignardic acid in plant tissues, and how are they validated?

- Methodological Answer : The primary methods include HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) and ESI-MS (Electrospray Ionization Mass Spectrometry). For validation:

- Use calibration curves with pure this compound standards to confirm linearity and sensitivity.

- Perform spike-recovery experiments by adding known quantities to plant matrices to assess extraction efficiency (e.g., 85–95% recovery rates).

- Cross-validate results with UV spectroscopy by comparing absorption spectra to reference standards .

Q. How should plant samples be prepared for this compound extraction to minimize degradation?

- Methodological Answer :

- Homogenization : Freeze plant tissues in liquid nitrogen and grind to a fine powder to disrupt cell walls.

- Solvent Selection : Use polar solvents like methanol or ethanol (70–80% concentration) for efficient extraction of polar metabolites.

- Storage : Store extracts at -80°C with antioxidants (e.g., ascorbic acid) to prevent oxidation .

Q. What protocols ensure reproducibility in this compound quantification across laboratories?

- Methodological Answer :

- Standardized Protocols : Adopt published extraction and detection workflows (e.g., ISO guidelines).

- Inter-laboratory Calibration : Share reference samples between labs to harmonize instrument settings (e.g., HPLC column type: C18, mobile phase: acetonitrile/water with 0.1% formic acid).

- Documentation : Detailed metadata on extraction time, temperature, and instrument parameters must accompany published data .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound quantification across studies?

- Methodological Answer :

- Cross-Technique Validation : Compare results from HPLC-UV with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or NMR to confirm structural identity and purity.

- Statistical Analysis : Apply ANOVA or Bland-Altman plots to assess inter-study variability.

- Matrix Effect Evaluation : Test how plant secondary metabolites (e.g., phenolics) interfere with detection using post-column infusion assays .

Q. What experimental design principles are critical for studying this compound’s role in plant-pathogen interactions?

- Methodological Answer :

- Hypothesis-Driven Design : Define variables (e.g., pathogen strain virulence, host genotype) and controls (e.g., mock-inoculated plants).

- Time-Series Sampling : Collect infected tissues at multiple time points to track this compound accumulation kinetics.

- Multi-Omics Integration : Pair metabolomic data with transcriptomic analysis to link biosynthesis pathways to pathogen response genes .

Q. How can HPLC parameters be optimized to separate this compound from structurally similar compounds?

- Methodological Answer :

- Column Selection : Use a reverse-phase C18 column with 3 µm particle size for high resolution.

- Mobile Phase Optimization : Adjust acetonitrile/water gradients (e.g., 10–40% acetonitrile over 20 minutes) to improve peak separation.

- Detector Wavelength : Set UV detection to λ = 254 nm based on this compound’s maximum absorbance .

Q. What statistical models are suitable for analyzing this compound concentration under varying environmental conditions?

- Methodological Answer :

- Multivariate Regression : Model concentration as a function of temperature, pH, and pathogen load.

- Machine Learning : Use random forest algorithms to identify key predictors of this compound accumulation.

- Error Propagation Analysis : Quantify uncertainty from extraction and instrumental measurements using Monte Carlo simulations .

Q. How can multi-omics approaches elucidate this compound biosynthesis pathways?

- Methodological Answer :

- Genomic Sequencing : Identify candidate genes (e.g., polyketide synthases) in Guignardia bidwellii genomes.

- Metabolomic Profiling : Use untargeted LC-MS to detect intermediates in suspected pathways.

- Isotope Labeling : Trace carbon flux with ¹³C-glucose to confirm precursor incorporation .

Q. Methodological Challenges and Solutions

Q. What are the key challenges in isolating this compound from complex plant matrices, and how can they be addressed?

- Methodological Answer :

- Co-Eluting Compounds : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interfering phenolics.

- Low Abundance : Concentrate extracts via lyophilization and use high-sensitivity detectors (e.g., Q-TOF MS).

- Matrix Effects : Quantify recovery rates using isotopically labeled internal standards (e.g., deuterated this compound) .

Q. How can researchers ensure ethical and rigorous citation practices when referencing this compound studies?

- Methodological Answer :

- Primary Sources : Prioritize peer-reviewed journals over preprint platforms.

- Citation Tracking : Use tools like Google Scholar Alerts to monitor recent publications and avoid outdated data.

- Transparency : Clearly distinguish between original findings and extrapolated hypotheses in literature reviews .

Eigenschaften

Molekularformel |

C14H14O5 |

|---|---|

Molekulargewicht |

262.26 g/mol |

IUPAC-Name |

(2S,4Z)-4-benzylidene-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid |

InChI |

InChI=1S/C14H14O5/c1-9(2)14(13(16)17)18-11(12(15)19-14)8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)/b11-8-/t14-/m0/s1 |

InChI-Schlüssel |

UDHDTCIFHXXHPE-MSKHEQNASA-N |

Isomerische SMILES |

CC(C)[C@@]1(O/C(=C\C2=CC=CC=C2)/C(=O)O1)C(=O)O |

Kanonische SMILES |

CC(C)C1(OC(=CC2=CC=CC=C2)C(=O)O1)C(=O)O |

Synonyme |

guignardic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.